molecular formula C8H9ClN2O B6170419 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol CAS No. 89981-21-5

4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol

Cat. No.: B6170419
CAS No.: 89981-21-5
M. Wt: 184.6
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Description

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol typically involves the reaction of 4-chlorophthalic anhydride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

CAS No.

89981-21-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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